5-Chloro-6-isopropoxy-2-naphthoic acid
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Overview
Description
5-Chloro-6-isopropoxy-2-naphthoic acid: is an organic compound with the molecular formula C14H13ClO3 . It is a derivative of naphthoic acid, characterized by the presence of a chlorine atom at the 5th position and an isopropoxy group at the 6th position on the naphthalene ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-isopropoxy-2-naphthoic acid typically involves the chlorination of 6-isopropoxy-2-naphthoic acid. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-isopropoxy-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or acetic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Ketones or aldehydes derived from the isopropoxy group.
Reduction: Alcohols derived from the carboxylic acid group.
Scientific Research Applications
5-Chloro-6-isopropoxy-2-naphthoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6-isopropoxy-2-naphthoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
6-Isopropoxy-2-naphthoic acid: Lacks the chlorine atom at the 5th position.
5-Chloro-2-naphthoic acid: Lacks the isopropoxy group at the 6th position.
2-Naphthoic acid: Lacks both the chlorine atom and the isopropoxy group.
Uniqueness: 5-Chloro-6-isopropoxy-2-naphthoic acid is unique due to the presence of both the chlorine atom and the isopropoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H13ClO3 |
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Molecular Weight |
264.70 g/mol |
IUPAC Name |
5-chloro-6-propan-2-yloxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H13ClO3/c1-8(2)18-12-6-4-9-7-10(14(16)17)3-5-11(9)13(12)15/h3-8H,1-2H3,(H,16,17) |
InChI Key |
PBXVBWJOGBVOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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